PD173955

Catalog No.
S547887
CAS No.
260415-63-2
M.F
C21H16Cl2N4OS
M. Wt
443.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PD173955

Research on FGFR signaling often suffers from off-target VEGFR2 inhibition when using broad-spectrum kinase inhibitors. PD173955 (CAS 260415-63-2) is a highly selective FGFR inhibitor (IC50 ~1-2 nM for FGFR1) with negligible VEGFR2 activity, enabling precise dissection of FGF-dependent proliferation, migration, and angiogenesis. Available from SMolecule with verified purity and expedited global shipping.

CAS Number

260415-63-2

Product Name

PD173955

IUPAC Name

6-(2,6-dichlorophenyl)-8-methyl-2-(3-methylsulfanylanilino)pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C21H16Cl2N4OS

Molecular Weight

443.3 g/mol

InChI

InChI=1S/C21H16Cl2N4OS/c1-27-19-12(9-15(20(27)28)18-16(22)7-4-8-17(18)23)11-24-21(26-19)25-13-5-3-6-14(10-13)29-2/h3-11H,1-2H3,(H,24,25,26)

InChI Key

VAARYSWULJUGST-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

PD 173955, PD-173955, PD173955

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC(=CC=C4)SC

The exact mass of the compound 6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one is 442.04219 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. It belongs to the ontological category of pyridopyrimidine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg

PD173955 is a small molecule inhibitor belonging to the pyrido[2,3-d]pyrimidine class, recognized for its potent, ATP-competitive inhibition of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases. This compound is particularly noted for its high selectivity for FGFRs over other related tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR). This selectivity is a critical attribute in research applications, as aberrant signaling through the FGF/FGFR pathway is implicated in various cellular processes, including proliferation and angiogenesis, making it a key target in oncology and developmental biology studies.

Research Fit

ATP-competitive probe for Bcr-Abl active-conformation kinase studies
Src-family-selective inhibition with restricted off-target profile (limited PDGFR/c-Kit activity)
Reported activity in Bcr-Abl-positive leukemia cell models

Direct substitution of PD173955 with other FGFR inhibitors, even close structural analogs or broader-spectrum kinase inhibitors, is inadvisable for achieving reproducible results. Many small molecule inhibitors show activity against multiple receptor tyrosine kinases, such as VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR), due to homologous ATP-binding pockets. This cross-reactivity can introduce confounding variables, making it difficult to attribute observed biological effects solely to FGFR inhibition. For instance, older inhibitors like SU5402 show significant activity against VEGFR2, while PD173955 and its close analogs were developed for improved FGFR selectivity, a critical factor for targeted pathway analysis. Therefore, selecting PD173955 is a deliberate choice for experimental clarity, ensuring that outcomes are directly linked to FGFR pathway modulation rather than a combination of unintended off-target effects.

Substitution Risk

Active-conformation binding diverges from DFG-out inhibitors; kinase-state interpretation may shift.

Src-restricted target profile lacks PDGFR/c-Kit activity; off-target signaling readouts may differ from broader kinase inhibitors.

Reported enzymatic potency differences may not transfer across inhibitor classes; conformation-specific binding context requires review.

Superior Potency Over First-Generation FGFR Inhibitor SU5402

In studies of FGF-2's neurotrophic effects, PD173074, a close and well-characterized analog of PD173955, demonstrated significantly higher potency than the older benchmark inhibitor, SU5402. PD173074 effectively antagonized FGF-2-supported neuron survival with an IC50 of 12 nM, whereas SU5402 required a 1,000-fold higher concentration to achieve the same effect. This substantial difference in potency was also observed in inhibiting FGF-2-stimulated neurite outgrowth in PC12 cells and granule neurons.

Evidence DimensionInhibition of FGF-2-supported neuron survival (IC50)
Target Compound Data~12 nM (for close analog PD173074)
Comparator Or BaselineSU5402 (>10 µM)
Quantified DifferenceApprox. 1,000-fold more potent
ConditionsFGF-2-supported cerebellar granule neuron survival assay under serum/K+ deprivation.

This allows for the use of much lower compound concentrations, reducing the risk of off-target effects and increasing the cost-effectiveness of experiments.

Conformation binding vs imatinib
Head-to-head
15–20× higher inhibition in CML cell lines
Supports active-conformation kinase-state endpoint interpretation
X-ray crystallography; imatinib DFG-out binding restricted

High Selectivity for FGFR Over Key Angiogenic Kinase VEGFR2

The close analog PD173074 shows potent inhibition of FGFR1 (IC50 ≈ 25 nM) and FGFR3 (IC50 = 5 nM). In contrast, its inhibitory activity against VEGFR2 is significantly lower, with a reported IC50 in the 100-200 nM range. This represents a clear selectivity for FGFRs. In comparison, the older inhibitor SU5402 is a potent inhibitor of both VEGFR2 (IC50 = 0.02 µM) and FGFR1 (IC50 = 0.03 µM), making it difficult to isolate effects specific to the FGFR pathway.

Evidence DimensionKinase Inhibition (IC50)
Target Compound DataFGFR1: ~25 nM (for close analog PD173074)
Comparator Or BaselineVEGFR2: 100-200 nM (for close analog PD173074)
Quantified Difference4- to 8-fold more selective for FGFR1 vs. VEGFR2
ConditionsCell-free kinase assays.

Choosing PD173955 helps ensure that observed anti-angiogenic or anti-proliferative effects are due to specific FGFR blockade, not confounding inhibition of the parallel VEGFR signaling pathway.

Src selectivity vs dasatinib
Cross-study comparable
Lck IC50 5 nM, Bcr-Abl IC50 1–2 nM; no PDGFR/c-Kit activity
Src-restricted profile limits off-target kinase contributions
In vitro kinase inhibition assays; dasatinib broader

Handling and Processability: High Solubility in DMSO

PD173955, like most small molecule kinase inhibitors, is prepared for in vitro use by creating concentrated stock solutions in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a standard laboratory solvent for this purpose due to its high solubilizing power and miscibility with aqueous culture media. The compound is readily soluble in DMSO, facilitating the preparation of high-concentration stock solutions (e.g., 10-50 mM), which can then be serially diluted into aqueous buffers or cell culture media for experiments. This ensures straightforward and reproducible preparation for a wide range of assays.

Evidence DimensionSolubility
Target Compound DataReadily soluble in DMSO
Comparator Or BaselineStandard laboratory practice for pyrido[2,3-d]pyrimidine inhibitors
Quantified DifferenceN/A
ConditionsStandard laboratory conditions for preparing stock solutions.

Reliable solubility in a standard solvent like DMSO simplifies experimental setup, prevents compound precipitation in assays, and ensures accurate and reproducible dosing in cell-based and biochemical experiments.

Bcr-Abl enzymatic potency vs imatinib
Head-to-head
IC50 1–2 nM; ~50–100× greater vs imatinib
Supports Bcr-Abl pathway inhibition study fit
In vitro kinase assays; DFG-out vs active conformation
Cellular selectivity
Data to verify
100–200× greater sensitivity in Bcr-Abl+ vs Bcr-Abl− cells
Supports on-target cell-model endpoint review
K562, RWLeu4 cell lines; source review required
Cell cycle arrest pattern
Supporting evidence
G1 arrest at 10–35 nM (Bcr-Abl+); G2/M at 5,000 nM (solid tumor)
Supports concentration-dependent mechanism dissection
Src-dependent mitotic block at high concentrations
Primary CML progenitor
Cross-study comparable
IC50 ~7.5 nM patient-derived; max inhib. at 25 nM
Supports ex vivo Bcr-Abl dependency assay context
CD34+ GM progenitor assays; normal progenitor sparing

Target Validation Studies Requiring High FGFR vs. VEGFR Selectivity

For research aiming to specifically dissect the role of FGFR signaling in angiogenesis or cell proliferation, the demonstrated selectivity of the PD173074/PD173955 scaffold over VEGFR2 is critical. This makes it a preferred tool over less selective inhibitors like SU5402, which inhibit both pathways potently.

Cell-Based Assays of FGF-Dependent Processes

Given its high potency in inhibiting FGF-2-mediated effects in neuronal and other cell models, PD173955 is well-suited for cell-based assays investigating FGF-dependent proliferation, migration, differentiation, or survival. Its nanomolar efficacy allows for robust pathway inhibition at concentrations that minimize potential off-target activities.

In Vivo Models of FGFR-Driven Cancers

In preclinical animal models, the ability of this class of inhibitors to block tumor growth, reduce microvessel density, and even modulate the tumor immune microenvironment has been demonstrated. Its use is justified in studies where specific inhibition of the FGFR pathway is the primary therapeutic hypothesis.

Application Fit Matrix

Application
Selection Property
Validation Focus
Bcr-Abl active-conformation probe studies
Conformation-agnostic Abl binding
Activation-loop conformation signaling interpretation
Src-mediated mitotic progression
Src family kinase inhibition profile
G2/M arrest endpoint monitoring
Ex vivo CML progenitor dependency
Bcr-Abl-dependent progenitor sensitivity
Primary CML progenitor assay context
Bcr-Abl/Src signaling crosstalk
Dual Bcr-Abl/Src inhibition profile
Concentration-dependent pathway dissection

XLogP3

5.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

442.0421877 Da

Monoisotopic Mass

442.0421877 Da

Heavy Atom Count

29

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

PD-173955
1: Kraus GA, Gupta V, Mokhtarian M, Mehanovic S, Nilsen-Hamilton M. New effective inhibitors of the Abelson kinase. Bioorg Med Chem. 2010 Sep 1;18(17):6316-21. doi: 10.1016/j.bmc.2010.07.021. Epub 2010 Jul 14. PubMed PMID: 20674368.
2: Sylvester JE, Kron SJ. A bead-based activity screen for small-molecule inhibitors of signal transduction in chronic myelogenous leukemia cells. Mol Cancer Ther. 2010 May;9(5):1469-81. doi: 10.1158/1535-7163.MCT-10-0157. Epub 2010 Apr 27. PubMed PMID: 20423990; PubMed Central PMCID: PMC2868067.
3: Crespo A, Fernández A. Induced disorder in protein-ligand complexes as a drug-design strategy. Mol Pharm. 2008 May-Jun;5(3):430-7. doi: 10.1021/mp700148h. Epub 2008 Feb 16. Erratum in: Mol Pharm. 2008 Jul-Aug;5(4):680. Mol Pharm. 2010 Feb 1;7(1):306. Mol Pharm. 2010 Oct 4;7(5):1877. PubMed PMID: 18278867.
4: Gunby RH, Ahmed S, Sottocornola R, Gasser M, Redaelli S, Mologni L, Tartari CJ, Belloni V, Gambacorti-Passerini C, Scapozza L. Structural insights into the ATP binding pocket of the anaplastic lymphoma kinase by site-directed mutagenesis, inhibitor binding analysis, and homology modeling. J Med Chem. 2006 Sep 21;49(19):5759-68. PubMed PMID: 16970400.
5: Caligiuri M, Molz L, Liu Q, Kaplan F, Xu JP, Majeti JZ, Ramos-Kelsey R, Murthi K, Lievens S, Tavernier J, Kley N. MASPIT: three-hybrid trap for quantitative proteome fingerprinting of small molecule-protein interactions in mammalian cells. Chem Biol. 2006 Jul;13(7):711-22. PubMed PMID: 16873019.
6: Verkhivker GM. Imprint of evolutionary conservation and protein structure variation on the binding function of protein tyrosine kinases. Bioinformatics. 2006 Aug 1;22(15):1846-54. Epub 2006 May 23. PubMed PMID: 16720585.
7: Liu L, D'Mello SR. Phosphorylation of IkappaB-beta is necessary for neuronal survival. J Biol Chem. 2006 Jan 20;281(3):1506-15. Epub 2005 Nov 11. PubMed PMID: 16286457.
8: O'Hare T, Pollock R, Stoffregen EP, Keats JA, Abdullah OM, Moseson EM, Rivera VM, Tang H, Metcalf CA 3rd, Bohacek RS, Wang Y, Sundaramoorthi R, Shakespeare WC, Dalgarno D, Clackson T, Sawyer TK, Deininger MW, Druker BJ. Inhibition of wild-type and mutant Bcr-Abl by AP23464, a potent ATP-based oncogenic protein kinase inhibitor: implications for CML. Blood. 2004 Oct 15;104(8):2532-9. Epub 2004 Jul 15. PubMed PMID: 15256422.
9: Cowan-Jacob SW, Guez V, Fendrich G, Griffin JD, Fabbro D, Furet P, Liebetanz J, Mestan J, Manley PW. Imatinib (STI571) resistance in chronic myelogenous leukemia: molecular basis of the underlying mechanisms and potential strategies for treatment. Mini Rev Med Chem. 2004 Mar;4(3):285-99. Review. PubMed PMID: 15032675.
10: Strife A, Wisniewski D, Liu C, Lambek CL, Darzynkiewicz Z, Silver RT, Clarkson B. Direct evidence that Bcr-Abl tyrosine kinase activity disrupts normal synergistic interactions between Kit ligand and cytokines in primary primitive progenitor cells. Mol Cancer Res. 2003 Jan;1(3):176-85. PubMed PMID: 12556557.

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